molecular formula C29H24O12 B15127140 Theaflavine;(-)-Theaflavin

Theaflavine;(-)-Theaflavin

Katalognummer: B15127140
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: IPMYMEWFZKHGAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Theaflavine;(-)-Theaflavin is a polyphenolic compound predominantly found in black tea. It is formed during the fermentation process of tea leaves, where catechins are oxidized. This compound is known for its distinctive reddish-orange color and contributes to the flavor and health benefits of black tea. This compound has garnered significant attention due to its potential antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Theaflavine;(-)-Theaflavin can be synthesized through the oxidative coupling of catechins, specifically epicatechin and epigallocatechin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled pH and temperature conditions to facilitate the formation of theaflavins.

Industrial Production Methods: In the industrial setting, this compound is produced during the fermentation of tea leaves. The process involves withering, rolling, and oxidizing the leaves, which leads to the enzymatic conversion of catechins to theaflavins. The conditions such as temperature, humidity, and duration of fermentation are carefully controlled to optimize the yield of theaflavins.

Analyse Chemischer Reaktionen

Types of Reactions: Theaflavine;(-)-Theaflavin undergoes various chemical reactions, including:

    Oxidation: Theaflavins can be further oxidized to form thearubigins, which are larger polyphenolic compounds.

    Reduction: Under certain conditions, theaflavins can be reduced back to catechins.

    Substitution: Theaflavins can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.

Major Products Formed:

    Thearubigins: Formed through further oxidation of theaflavins.

    Catechins: Formed through the reduction of theaflavins.

Wissenschaftliche Forschungsanwendungen

Theaflavine;(-)-Theaflavin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polyphenolic oxidation and polymerization reactions.

    Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.

    Medicine: Explored for its potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection.

    Industry: Utilized in the food and beverage industry for its antioxidant properties and as a natural colorant.

Wirkmechanismus

Theaflavine;(-)-Theaflavin exerts its effects through several mechanisms:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.

    Cardiovascular Benefits: Improves endothelial function and reduces blood pressure by enhancing nitric oxide production.

Vergleich Mit ähnlichen Verbindungen

Theaflavine;(-)-Theaflavin is unique among polyphenols due to its specific structure and formation process. Similar compounds include:

    Catechins: Found in green tea, catechins are the precursors to theaflavins and have similar antioxidant properties.

    Thearubigins: Larger polyphenolic compounds formed from the oxidation of theaflavins, contributing to the color and flavor of black tea.

    Flavonoids: A broad class of polyphenolic compounds found in various plants, with diverse biological activities.

This compound stands out due to its specific formation during tea fermentation and its potent biological activities, making it a compound of significant interest in both research and industry.

Eigenschaften

Molekularformel

C29H24O12

Molekulargewicht

564.5 g/mol

IUPAC-Name

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)

InChI-Schlüssel

IPMYMEWFZKHGAX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.